Chaetoglobosin A
CAS No.: 50335-03-0
Cat. No.: VC0005149
Molecular Formula: C32H36N2O5
Molecular Weight: 528.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 50335-03-0 |
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Molecular Formula | C32H36N2O5 |
Molecular Weight | 528.6 g/mol |
IUPAC Name | (1R,3E,6R,7E,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |
Standard InChI | InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7+,13-12+,18-14+/t17?,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 |
Standard InChI Key | OUMWCYMRLMEZJH-ZDSWJECVSA-N |
Isomeric SMILES | C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C/CC(/C=C(/[C@H](C(=O)/C=C/C3=O)O)\C)C)[C@H]4[C@@]1(O4)C)CC5=CNC6=CC=CC=C65 |
SMILES | CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
Canonical SMILES | CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
Appearance | YellowPowder |
Structural Characteristics and Biosynthetic Pathways
Molecular Architecture
Chaetoglobosin A (C₃₂H₃₈N₂O₅) is a 19-membered macrocyclic alkaloid featuring a fused indole moiety and a highly oxygenated bicyclic core . Its structure includes a trans-decalin system connected to a macrocyclic ring, with critical functional groups such as hydroxyl, ketone, and methyl substituents dictating its bioactivity. Nuclear magnetic resonance (NMR) analyses reveal distinct signals for H-3 (δ 3.45 ppm) and H-6 (δ 5.21 ppm), with carbon resonances at C-5 (δ 64.7 ppm) and C-14 (δ 50.4 ppm) confirming the stereochemical arrangement . The compound’s planar structure is stabilized by intramolecular hydrogen bonds between the C-5 hydroxyl and C-20 ketone groups .
Biosynthesis and Genetic Regulation
The biosynthesis of Chaetoglobosin A occurs via a polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) hybrid pathway. Key genes, including CgMfs1 (a major facilitator superfamily transporter), regulate efflux and feedback inhibition. Silencing CgMfs1 reduces yield by 66% (from 58.66 mg/L to 19.95 mg/L), while overexpression in C. globosum W7 increases production to 298.77 mg/L . This transporter facilitates the secretion of Chaetoglobosin A, alleviating intracellular feedback repression on PKS expression .
Table 1: Optimization of Chaetoglobosin A Production Using Cornstalk Substrates
Parameter | Wild-Type Strain Yield (mg/L) | CgMfs1-Overexpression Strain Yield (mg/L) |
---|---|---|
Solid Fermentation | 40.32 | 191.90 |
Substrate Conversion Rate | 12% | 48% |
Pharmacological Activities and Mechanisms
Anticancer Properties
Chaetoglobosin A demonstrates selective cytotoxicity against colorectal cancer (CRC) cells (IC₅₀ = 3.2 μM) while sparing normal colonocytes . Mechanistically, it induces mitochondrial apoptosis via reactive oxygen species (ROS)-dependent pathways. Treatment with 10 μM Chaetoglobosin A elevates ROS levels by 4.2-fold, triggering c-Jun N-terminal kinase (JNK) activation and subsequent caspase-3 cleavage . Inhibition of heme oxygenase-1 (HO-1), a stress response enzyme upregulated by Chaetoglobosin A, enhances sensitivity to apoptosis by 37%, confirming HO-1’s role as a cytoprotective factor .
In vivo, Chaetoglobosin A (5 mg/kg/day) reduces tumor volume by 68% in CRC xenograft models without hepatotoxicity or weight loss . Histopathological analyses show a 45% decrease in Ki-67 proliferation markers and a 3.8-fold increase in TUNEL-positive apoptotic cells .
Antifungal and Agricultural Applications
Chaetoglobosin A exhibits potent activity against Rhizoctonia solani (IC₅₀ = 3.88 μg/mL), a pathogen responsible for rice sheath blight . Solid-state fermentation using cornstalk substrates yields 0.34 mg/g of Chaetoglobosin A, with purity reaching 19.17% after acetone extraction (pH 13) . Field trials demonstrate a 72% reduction in fungal lesion size compared to untreated controls .
Challenges in Production and Clinical Translation
Scalability and Cost-Effectiveness
Despite advancements, Chaetoglobosin A production remains limited by low titers in wild-type strains (typically <60 mg/L) . Large-scale fermentation requires costly substrates like glucose, though cornstalk-based processes reduce material costs by 40% .
Structural Complexity and Synthetic Barriers
Total chemical synthesis of Chaetoglobosin A is hindered by its 10 stereocenters and macrocyclic ring system. Current approaches rely on biosynthetic engineering, as traditional organic synthesis yields <5% due to side reactions during cyclization .
Future Directions
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Strain Engineering: Combinatorial overexpression of CgMfs1 and PKS genes could enhance yields beyond 300 mg/L .
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Clinical Trials: Phase I studies are needed to evaluate pharmacokinetics and toxicity in humans.
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Analog Development: Structural modifications at C-6 and C-7 may improve solubility and bioavailability .
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